4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole
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Overview
Description
4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, often at room temperature, and yields the desired silyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the silyl ether group.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the silyl ether group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It can be employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole involves its interaction with various molecular targets. The TBDMS group protects the hydroxyl functionality, allowing selective reactions at other sites. This protection-deprotection strategy is crucial in multi-step organic synthesis, enabling the construction of complex molecules .
Comparison with Similar Compounds
Similar Compounds
4-(2-Acetylamino-1-(tert-butyldimethylsilyloxy)ethyl)phenol: This compound also features a TBDMS-protected hydroxyl group and is used in similar synthetic applications.
(tert-Butyldimethylsilyloxy)acetaldehyde: Another compound with a TBDMS group, used in synthetic glycobiology and the production of erythrose.
Uniqueness
4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole is unique due to its pyrazole ring, which imparts distinct chemical properties and reactivity. The presence of the TBDMS group provides stability and selectivity in reactions, making it a valuable intermediate in organic synthesis.
Biological Activity
4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazole is an organic compound characterized by its unique pyrazole ring and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential applications in drug development and synthesis of biologically active molecules.
The compound's molecular formula is C11H22N2OSi, and it features a pyrazole ring that contributes to its distinct chemical reactivity. The TBDMS group provides stability and selectivity during chemical reactions, making it a valuable intermediate in organic synthesis .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The TBDMS group allows for selective reactions at other sites while protecting the hydroxyl functionality, facilitating multi-step organic syntheses .
Anticancer Potential
Research indicates that derivatives of pyrazole compounds, including those similar to this compound, exhibit significant anticancer activity. For example, studies have shown that certain pyrazole derivatives can reduce cell viability in cancer cell lines such as HepG2 (human liver cancer cells) and Alexander cells (hepatoma-derived cells). In these studies, specific analogues demonstrated cytotoxic activity at varying concentrations, highlighting the potential of pyrazole compounds in cancer therapy .
Table 1: Cytotoxic Activity of Pyrazole Derivatives
Compound | Cell Line | Concentration (μM) | Cell Viability Reduction (%) |
---|---|---|---|
9a | HepG2 | 10 | 50 |
9f | HepG2 | 100 | 30 |
9a | Alexander Cells | 10 | 30 |
9f | Alexander Cells | 100 | 75 |
Other Biological Activities
In addition to anticancer properties, pyrazole compounds have been investigated for their anti-inflammatory and antimicrobial activities. The presence of specific functional groups influences these biological activities, making structure-activity relationship (SAR) studies crucial for developing effective therapeutics .
Case Studies
Several studies have explored the biological implications of pyrazole derivatives:
- Antiproliferative Studies : A study assessed the antiproliferative effects of various pyrazole analogues on different cancer cell lines, demonstrating that modifications at the C3 position significantly impacted their cytotoxicity .
- Pharmacological Evaluations : Another investigation focused on the pharmacological roles of pyrazolo[3,4-b]pyridines, revealing their potential as scaffolds for new drug development targeting various diseases .
Properties
IUPAC Name |
tert-butyl-dimethyl-[2-(1H-pyrazol-4-yl)ethoxy]silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2OSi/c1-11(2,3)15(4,5)14-7-6-10-8-12-13-9-10/h8-9H,6-7H2,1-5H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOMMLNZMGRSRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CNN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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